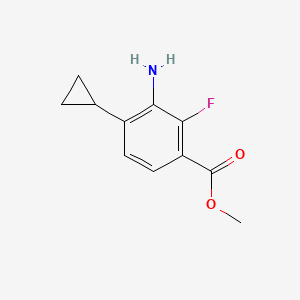
3-(8-Bromonaphthalen-1-yl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol is an organic compound that features a brominated naphthalene ring attached to a propynol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol typically involves the bromination of 1-naphthalenyl followed by the introduction of a propynol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4). The subsequent step involves the coupling of the brominated naphthalene with a propynol derivative under conditions that may include the use of a base like potassium carbonate (K2CO3) and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Major Products
Oxidation: Formation of 3-(8-bromo-1-naphthalenyl)-2-propynal.
Reduction: Formation of 3-(1-naphthalenyl)-2-Propyn-1-ol.
Substitution: Formation of 3-(8-azido-1-naphthalenyl)-2-Propyn-1-ol or 3-(8-thiocyanato-1-naphthalenyl)-2-Propyn-1-ol.
Aplicaciones Científicas De Investigación
3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the propynol group can participate in various binding interactions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(8-bromo-1-naphthalenyl)propiolic acid
- (E)-3-(8-Bromo-1-naphthalenyl)acrylic acid
- Pyridine, 3-(8-bromo-1-naphthalenyl)-
Uniqueness
3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol is unique due to the presence of both a brominated naphthalene ring and a propynol group
Propiedades
Fórmula molecular |
C13H9BrO |
|---|---|
Peso molecular |
261.11 g/mol |
Nombre IUPAC |
3-(8-bromonaphthalen-1-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C13H9BrO/c14-12-8-2-6-10-4-1-5-11(13(10)12)7-3-9-15/h1-2,4-6,8,15H,9H2 |
Clave InChI |
PJJSFPGVHMXWMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C#CCO)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)

![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)

![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)

![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)


![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)
